molecular formula C16H27N3O7 B1599133 2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid CAS No. 65882-12-4

2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid

Cat. No. B1599133
CAS RN: 65882-12-4
M. Wt: 373.4 g/mol
InChI Key: LOEWINUIHJAOMZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid is C16H27N3O7 . The molecular weight is 373.4 g/mol . The InChI is 1S/C16H27N3O7/c1-9(16(25)26-10(2)15(23)24)18-14(22)13(19-12(4)21)7-5-6-8-17-11(3)20/h9-10,13H,5-8H2,1-4H3,(H,17,20)(H,18,22)(H,19,21)(H,23,24) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid include a molecular weight of 373.40 g/mol . It has a computed XLogP3-AA of -0.4 . It has 4 hydrogen bond donors and 7 hydrogen bond acceptors . It has 12 rotatable bonds . The exact mass and monoisotopic mass is 373.18490021 g/mol . The topological polar surface area is 151 Ų . It has 26 heavy atoms . The complexity is 536 .

Scientific Research Applications

Synthesis of Related Compounds

  • The efficient synthesis of carbonyl derivatives from pyridinecarboxylic acid derivatives highlights the significance of innovative synthesis methods in creating complex molecules with potential pharmaceutical applications (Sanchez, Mich, & Huang, 1994). Such methodologies could be relevant for synthesizing derivatives of 2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid for specific research purposes.

Applications in Medicinal Chemistry

  • Research on allosteric modifiers of hemoglobin introduces novel hemoglobin oxygen affinity decreasing agents, showcasing the therapeutic potential of small molecules in treating conditions like ischemia or enhancing radiotherapy efficacy (Randad, Mahran, Mehanna, & Abraham, 1991). This suggests that derivatives of 2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid could be explored for similar biomedical applications.

Environmental Applications

  • The development of a new fluorescent probe for sensitive detection of carbonyl compounds in water samples illustrates the application of chemical compounds in environmental monitoring and analysis (Houdier, Perrier, Defrancq, & Legrand, 2000). This underscores the potential utility of 2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid in developing environmental sensors or assays.

properties

IUPAC Name

2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O7/c1-9(16(25)26-10(2)15(23)24)18-14(22)13(19-12(4)21)7-5-6-8-17-11(3)20/h9-10,13H,5-8H2,1-4H3,(H,17,20)(H,18,22)(H,19,21)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEWINUIHJAOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402758
Record name AC1N9R0X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid

CAS RN

65882-12-4
Record name AC1N9R0X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid
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2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid
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2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid
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2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid
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2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid
Reactant of Route 6
2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid

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